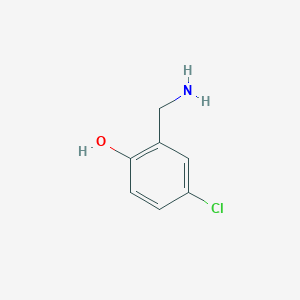

2-(Aminomethyl)-4-chlorophenol

Vue d'ensemble

Description

2-(Aminomethyl)-4-chlorophenol is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorophenol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-chlorophenol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with formaldehyde and ammonia under acidic conditions to form the desired product. The reaction typically proceeds as follows: [ \text{4-chlorophenol} + \text{formaldehyde} + \text{ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)-4-chlorophenol undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted phenols or alkylated derivatives.

Applications De Recherche Scientifique

Dye Manufacturing

2-(Aminomethyl)-4-chlorophenol serves primarily as an intermediate in dye production . It is utilized in synthesizing various dyes that color textiles, leather, and paper products. The compound's chemical properties make it suitable for creating vibrant colors used in clothing, upholstery, and other consumer goods.

- Production Process : The synthesis of this compound typically involves the conversion of 2,5-dichloronitrobenzene to 4-chloro-2-nitrophenol through a reaction with sodium hydroxide, followed by reduction using iron or hydrogen with catalysts like Raney nickel or platinum .

- Volume of Production : In Japan, the annual production was reported at approximately 500 tonnes in 2006, with current estimates ranging from 1 to 1000 tonnes annually. In Europe, production levels are significantly lower, between 1 and 10 tonnes per year .

Cosmetic Applications

Another notable application of this compound is in the formulation of hair dyes. The compound has been evaluated for its safety in oxidative hair dyes by the United States Cosmetics Ingredients Review Expert Panel. It was concluded that while it is safe for use in these products, there is insufficient data regarding its safety in non-oxidative (semipermanent) hair dyes .

- Safety Evaluations : Studies have indicated that while the compound can be used safely in certain formulations, caution is advised due to potential toxicity and allergies associated with hair dye products containing this compound .

Toxicological Studies

Research has highlighted the toxicological profile of this compound, particularly its carcinogenic potential. Various studies have demonstrated that exposure to this compound can lead to significant health risks.

- Carcinogenicity : In a study involving Fischer 344/DuCrlCrlj rats, it was found that oral administration of the compound resulted in a significant increase in the incidence of squamous cell papillomas and carcinomas in both male and female subjects .

- Mechanisms of Action : The mechanism behind its carcinogenic effects appears to be linked to its metabolic activation within the body, leading to cellular damage and tumor formation in sensitive tissues such as the forestomach and urinary bladder .

Analytical Methods for Detection

The detection and quantification of this compound in various samples are crucial for monitoring its presence in consumer products and environmental samples.

- Analytical Techniques : Common methods include reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The limits of detection for this compound are reported at 0.5 mg/L . Colorimetric tests have also been developed to identify it as an impurity in related compounds such as chlorzoxazone .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Dye Manufacturing | Intermediate for textile and paper dyes | Significant production volumes; vital for colorants |

| Cosmetics | Used in oxidative hair dyes | Safety confirmed; caution advised for non-oxidative use |

| Toxicology | Evaluated for carcinogenic potential | Significant tumor incidence observed in animal studies |

| Analytical Methods | Detection via HPLC and colorimetric tests | Limits of detection established; important for safety monitoring |

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)-4-chlorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenol group can participate in hydrophobic interactions. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Aminomethyl)phenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.

4-Chloro-2-nitrophenol: Contains a nitro group instead of an aminomethyl group, leading to different chemical properties and applications.

2-(Aminomethyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness

2-(Aminomethyl)-4-chlorophenol is unique due to the presence of both an aminomethyl group and a chlorophenol group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

2-(Aminomethyl)-4-chlorophenol (also known as 4-chloro-2-(aminomethyl)phenol) is an organic compound with significant biological activity, particularly in antimicrobial and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 155.59 g/mol. The compound features a phenolic structure with both an amino group (-NH2) and a chlorine atom attached to the aromatic ring, which contributes to its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenol moiety engages in hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to antimicrobial effects against a range of pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. For instance, studies have shown its potential against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed further for therapeutic use in treating bacterial infections.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. In a study involving rat models, the compound induced significant increases in the incidence of squamous cell carcinoma in the forestomach when administered at high doses over extended periods . This raises concerns regarding its safety profile but also highlights potential pathways for further research into its mechanism as an antitumor agent.

Case Studies

- Chronic Toxicity Study : A two-year bioassay conducted on rats revealed that exposure to high doses of this compound led to significant proliferative lesions in the forestomach and urinary bladder. The study noted a dose-dependent increase in squamous cell papillomas and carcinomas .

- In Vitro Studies : In vitro assays have shown that the compound can induce chromosomal aberrations in Chinese hamster lung cells, indicating potential genotoxicity . Furthermore, it has been noted to affect organ function in chronic toxicity studies, highlighting the need for careful evaluation in therapeutic applications.

Applications in Medicine and Industry

This compound is not only significant for its biological activity but also serves as a building block for synthesizing more complex pharmaceutical compounds. Its derivatives are explored for applications in drug development, particularly targeting inflammatory diseases and infections .

Propriétés

IUPAC Name |

2-(aminomethyl)-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZMBOCHADEFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960302 | |

| Record name | 2-(Aminomethyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-05-6 | |

| Record name | 3970-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Aminomethyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.